molecular formula C22H16FNO6 B11164650 N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine

Cat. No.: B11164650
M. Wt: 409.4 g/mol
InChI Key: YWBZKROXENKHEW-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is a complex organic compound with a unique structure that combines a fluorophenyl group, a furochromen ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of the fluorophenyl group and the acetylation of glycine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the furochromen ring can participate in electron transfer processes. The glycine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Biological Activity

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H22FNO, with a molecular weight of approximately 385.45 g/mol. The compound features a furochromenone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Structural Features

ComponentDescription
Furochromenone CoreA bicyclic structure known for various biological activities.
Fluorophenyl GroupEnhances reactivity and interaction with biological targets.
Acetyl GroupContributes to the compound's solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of furochromenones can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeInhibition IC50 (μM)Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
Cyclooxygenase-2 (COX-2)Moderate activity observed

These findings suggest that the compound may have potential applications in treating conditions like Alzheimer's disease and inflammation due to its ability to inhibit cholinesterases.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The cytotoxicity was linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Cholinesterase Inhibition : A study focused on the structure-activity relationship of furochromenone derivatives revealed that the presence of halogen atoms significantly enhances the inhibitory potency against AChE and BChE. This compound was among the most potent inhibitors tested .
  • Antioxidant Efficacy : Another investigation assessed the antioxidant capacities of various furochromenone derivatives, including our compound of interest. The results indicated a strong correlation between molecular structure and antioxidant activity, with compounds featuring electron-withdrawing groups like fluorine showing enhanced efficacy .

Properties

Molecular Formula

C22H16FNO6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C22H16FNO6/c1-11-14-6-16-17(12-2-4-13(23)5-3-12)10-29-18(16)8-19(14)30-22(28)15(11)7-20(25)24-9-21(26)27/h2-6,8,10H,7,9H2,1H3,(H,24,25)(H,26,27)

InChI Key

YWBZKROXENKHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC(=O)O

Origin of Product

United States

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